molecular formula C10H13N B14705549 N-Methyl-N-(prop-1-en-2-yl)aniline CAS No. 21267-55-0

N-Methyl-N-(prop-1-en-2-yl)aniline

Cat. No.: B14705549
CAS No.: 21267-55-0
M. Wt: 147.22 g/mol
InChI Key: XRXVJGKVTKMQAJ-UHFFFAOYSA-N
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Description

N-Methyl-N-(prop-1-en-2-yl)aniline (CAS: 7117-17-1) is a tertiary aniline derivative with the molecular formula C₁₀H₁₃N and a molecular weight of 147.22 g/mol . Its structure features a methyl group and a prop-1-en-2-yl (allyl) group attached to the nitrogen atom of an aniline moiety. Storage recommendations specify sealing in dry conditions at 2–8°C, suggesting sensitivity to moisture and thermal degradation .

Properties

CAS No.

21267-55-0

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

N-methyl-N-prop-1-en-2-ylaniline

InChI

InChI=1S/C10H13N/c1-9(2)11(3)10-7-5-4-6-8-10/h4-8H,1H2,2-3H3

InChI Key

XRXVJGKVTKMQAJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)N(C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Alkylation: One common method for preparing N-Methyl-N-(prop-1-en-2-yl)aniline involves the direct alkylation of aniline with prop-1-en-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene or dichloromethane at elevated temperatures.

    Reductive Amination: Another approach involves the reductive amination of N-methylaniline with acetone in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. This method provides a high yield of the desired product under mild conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Methyl-N-(prop-1-en-2-yl)aniline can undergo oxidation reactions to form corresponding N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form N-methyl-N-(prop-1-en-2-yl)cyclohexylamine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound. For example, nitration with nitric acid and sulfuric acid can introduce nitro groups onto the ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, palladium on carbon, ethanol as solvent.

    Substitution: Nitric acid, sulfuric acid, acetic anhydride.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: N-Methyl-N-(prop-1-en-2-yl)cyclohexylamine.

    Substitution: Nitro derivatives of this compound.

Scientific Research Applications

Chemistry: N-Methyl-N-(prop-1-en-2-yl)aniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the effects of alkylated anilines on cellular processes. It is also employed in the development of bioactive molecules with potential therapeutic applications.

Medicine: this compound derivatives have shown promise as potential drug candidates for the treatment of various diseases. Their ability to interact with specific biological targets makes them valuable in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its unique chemical properties make it suitable for use in coatings, adhesives, and other materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-(prop-1-en-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Structural and Substituent Effects

The reactivity and applications of N-alkyl/aryl anilines are heavily influenced by the electronic and steric properties of their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Key Properties and Reactivity of N-Methyl-N-(prop-1-en-2-yl)aniline and Analogues
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Reaction/Application Outcome/Yield Reference
This compound N-Me, N-prop-1-en-2-yl C₁₀H₁₃N 147.22 Not explicitly reported
N-Phenyl-(2-(prop-1-en-2-yl)aniline N-Ph, 2-prop-1-en-2-yl C₁₅H₁₅N 209.29 Intramolecular C–H amination Reactive
N-Benzoyl-(2-(prop-1-en-2-yl)aniline N-Bz, 2-prop-1-en-2-yl C₁₆H₁₅NO 237.30 Intramolecular C–H amination Unreactive
N-Methyl-N-(1-pentyl)aniline N-Me, N-pentyl C₁₂H₁₉N 177.29 Alkylation with Li metal 62–68% yield
N-Methyl-N-((trimethylsilyl)methyl)aniline N-Me, N-TMS-methyl C₁₁H₁₉NSi 205.36 Ir-catalyzed radical addition 36–49% yield
Key Observations:

Electronic Effects :

  • N-Phenyl vs. N-Methyl : The phenyl group in N-phenyl-(2-(prop-1-en-2-yl)aniline enhances reactivity in copper-catalyzed intramolecular C–H amination, whereas benzoyl (electron-withdrawing) or carbamate (Cbz) groups render the compound unreactive under similar conditions .
  • Allyl Group : The prop-1-en-2-yl group in the target compound may participate in conjugation or act as a directing group in transition-metal-catalyzed reactions, though specific data are lacking in the provided evidence.

Steric Effects :

  • Bulky substituents like trimethylsilyl (TMS) in N-methyl-N-((trimethylsilyl)methyl)aniline reduce reaction efficiency in Ir-catalyzed additions (36–49% yields) compared to less hindered analogues .
  • In contrast, linear alkyl chains (e.g., pentyl in N-methyl-N-(1-pentyl)aniline) facilitate higher yields (62–68%) in lithium-mediated alkylations .

Catalyst Dependency :

  • Copper Catalysis : Effective for intramolecular C–H amination in N-phenyl derivatives but ineffective for N-benzoyl analogues .
  • Iridium Catalysis : Suitable for radical additions to α,β-unsaturated lactams and ketones, as seen with N-methyl-N-((trimethylsilyl)methyl)aniline .
  • Palladium Catalysis : Used in cyclization reactions of N-methyl-N-(2-bromotolyl)aniline to form carbazoles (62% yield) , highlighting the role of halogen substituents in directing reactivity.

Physical and Functional Properties

  • Molecular Weight and Solubility : The target compound (147.22 g/mol) is lighter than analogues with aryl or silyl groups (e.g., 205.36 g/mol for the TMS derivative) . Lower molecular weight may enhance volatility but reduce thermal stability.
  • Storage Requirements : The need for dry, low-temperature storage for this compound contrasts with less stringent conditions for alkylated analogues like N-methyl-N-(1-pentyl)aniline .

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